4-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14-8-12(9-20(14)10-13-2-1-7-23-13)15-18-16(22-19-15)11-3-5-17-6-4-11/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKAKUAOPSQFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a pyridine ring, an oxadiazole moiety, and a thiophene group. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 302.36 g/mol |
| LogP | 3.5592 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 74.41 Ų |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and pyridine have shown effectiveness against various bacterial strains. The compound under consideration has been hypothesized to possess similar activities due to its structural components.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of related oxadiazole compounds against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) was found to be as low as 3.12 μg/mL for some derivatives, suggesting strong antibacterial potential .
Anticancer Activity
The compound's potential anticancer activity has also been explored. Research indicates that pyrrolidine derivatives can inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that similar pyrrolidine-based compounds exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7 , with IC50 values ranging from 10 to 30 μM . These findings suggest that the compound may also exert cytotoxic effects through mechanisms involving apoptosis induction.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound are supported by its ability to inhibit pro-inflammatory cytokines. Research on related compounds has shown that they can significantly reduce levels of TNF-α and IL-6 in activated macrophages.
Mechanism of Action
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response . This suggests that the compound could be beneficial in treating inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer therapies. The compound has shown promising results in inhibiting cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer). For instance, derivatives similar to this compound were reported to exhibit significant cytotoxicity against various cancer cell lines at low concentrations (e.g., IC50 values in the micromolar range) .
Antimicrobial Properties
The oxadiazole core is known for its antimicrobial properties. Compounds containing oxadiazole rings have been investigated for their efficacy against bacterial and fungal strains. Preliminary data suggests that the inclusion of a pyridine ring enhances the antibacterial activity of these compounds, making them potential candidates for developing new antibiotics .
Neurological Applications
Research indicates that derivatives of oxadiazoles may possess neuroprotective effects. Some studies have pointed out that such compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in treating neurodegenerative diseases .
Anti-inflammatory Effects
The compound's structure allows it to interact with various biological pathways involved in inflammation. Investigations into similar oxadiazole derivatives have shown promise in reducing inflammatory markers in vitro and in vivo, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of oxadiazole derivatives for their anticancer properties. The lead compound displayed an IC50 value of 0.24 μM against EGFR, indicating strong potential for targeting specific cancer pathways .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, compounds with similar structures to the target compound were tested against Gram-positive and Gram-negative bacteria. The results showed that modifications to the thiophene moiety significantly enhanced antibacterial activity, suggesting that further exploration of this compound could yield effective new antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Oxadiazole Ring
4-[5-(3-Chloro-4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-1-(4-Fluorophenyl)Pyrrolidin-2-One (S343-0355)
- Structural Differences : Replaces the pyridin-4-yl group with a 3-chloro-4-fluorophenyl substituent and the thiophen-2-ylmethyl with a 4-fluorophenyl group.
- This compound is flagged as a screening candidate, suggesting bioactivity in assays .
- Physicochemical Properties : Higher molecular weight (396.8 g/mol vs. ~350–360 g/mol for the target compound) and increased logP due to halogen atoms.
4-(5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl)-1-(Thiophen-2-ylmethyl)Pyrrolidin-2-One
- Structural Differences : Substitutes pyridin-4-yl with 4-fluorophenyl on the oxadiazole.
- Fluorine’s electronegativity may enhance metabolic stability compared to pyridine’s basic nitrogen .
Variations in the Pyrrolidin-2-One Substituent
1-(Benzo[d][1,3]Dioxol-5-yl)-4-(5-(Pyridin-2-yl)-1,2,4-Oxadiazol-3-yl)Pyrrolidin-2-One
- Structural Differences : Replaces thiophen-2-ylmethyl with a benzo-1,3-dioxole group and pyridin-4-yl with pyridin-2-yl.
- Pyridin-2-yl’s nitrogen position may hinder binding in certain targets compared to pyridin-4-yl .
4-[5-(2-Methylphenyl)-1,2,4-Oxadiazol-3-yl]-1-(2-Phenylethyl)Pyrrolidin-2-One
- Structural Differences: Uses 2-methylphenyl on oxadiazole and 2-phenylethyl on pyrrolidinone.
- Methylphenyl adds moderate hydrophobicity .
Receptor Affinity and Selectivity
- A2B Adenosine Receptor Antagonists: Xanthine derivatives with oxadiazole substituents (e.g., compound 12 in ) show high affinity for A2B receptors. The target compound’s pyridinyl-oxadiazole may mimic these pharmacophores, though activity depends on substituent positioning .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Oxadiazole Substituent | Pyrrolidinone Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Pyridin-4-yl | Thiophen-2-ylmethyl | ~350–360* | Hydrogen-bonding via pyridine |
| 4-[5-(3-Chloro-4-Fluorophenyl)-Oxadiazol-3-yl]-1-(4-Fluorophenyl)Pyrrolidin-2-One | 3-Chloro-4-fluorophenyl | 4-Fluorophenyl | 396.8 | Halogen-enhanced lipophilicity |
| 1-(Benzo[d][1,3]Dioxol-5-yl)-4-(Pyridin-2-yl-Oxadiazol-3-yl)Pyrrolidin-2-One | Pyridin-2-yl | Benzo-1,3-dioxol-5-yl | 350.3 | Electron-rich aromatic system |
| 4-(5-(4-Fluorophenyl)-Oxadiazol-3-yl)-1-(Thiophen-2-ylmethyl)Pyrrolidin-2-One | 4-Fluorophenyl | Thiophen-2-ylmethyl | ~340–350* | Fluorine-induced metabolic stability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include cyclization of oxadiazole rings (using nitrile oxides and amidoximes) and functionalization of the pyrrolidin-2-one core. Refluxing in ethanol or DMF with catalysts (e.g., Lewis acids) is common, as seen in analogous oxadiazole and thiazolidinone syntheses . Reaction optimization requires temperature control (80–120°C), solvent selection (polar aprotic solvents for cyclization), and stoichiometric precision to minimize by-products.
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% typically required). Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–10) at 25°C and 37°C. Samples are analyzed via HPLC at intervals (0, 24, 48, 72 hrs) to detect degradation products. For example, acidic conditions (pH < 3) may hydrolyze the oxadiazole ring, while neutral/basic conditions preserve stability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer composition, enzyme sources). Standardize protocols:
- Use recombinant enzymes from the same expression system.
- Control for solvent effects (e.g., DMSO ≤ 0.1% v/v).
- Validate with positive controls (e.g., known inhibitors).
- Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Methodological Answer :
- Step 1 : Modify substituents on the pyridine (e.g., electron-withdrawing groups at C4) and thiophene rings (alkylation vs. aryl substitution).
- Step 2 : Test analogs in target-specific assays (e.g., kinase panels).
- Step 3 : Use computational docking (AutoDock Vina) to predict binding modes. For example, replacing the thiophene methyl group with a bulkier substituent may improve selectivity for kinase X over kinase Y .
Q. What in vitro assays are critical for evaluating metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- Hepatocyte Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). IC₅₀ values < 10 μM indicate high inhibition risk.
- Metabolite ID : High-resolution LC-MS/MS with isotopic pattern matching identifies major metabolites (e.g., hydroxylation at the pyrrolidinone ring) .
Q. How can computational modeling predict off-target interactions and toxicity?
- Methodological Answer :
- Pharmacophore Modeling : Tools like Schrödinger’s Phase align the compound’s features (H-bond acceptors, hydrophobic regions) with known toxicophores.
- Molecular Dynamics Simulations : Simulate binding to hERG channels (linked to cardiotoxicity) using AMBER or GROMACS.
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity and mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
